Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate
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Overview
Description
Preparation Methods
The synthesis of Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate involves multiple steps, typically starting with the preparation of the core benzoate structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Chemical Reactions Analysis
Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially breaking down the amide and carbothioyl groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers use it to study enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism by which Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The carbothioyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar compounds include:
- Butyl 3-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate
- Butyl 3-({[(2-methylbenzoyl)amino]carbothioyl}amino)benzoate
- Butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbothioyl}amino)benzoate
Compared to these compounds, Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate is unique due to the position of the methyl group on the benzoyl ring, which can significantly influence its reactivity and binding properties .
Properties
Molecular Formula |
C20H22N2O3S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
butyl 3-[(4-methylbenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H22N2O3S/c1-3-4-12-25-19(24)16-6-5-7-17(13-16)21-20(26)22-18(23)15-10-8-14(2)9-11-15/h5-11,13H,3-4,12H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
BOOXWKQKVKIFMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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